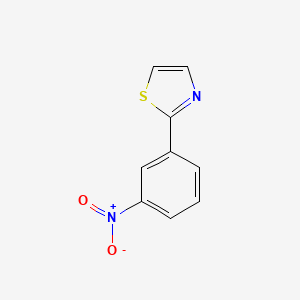

2-(3-Nitrophenyl)-1,3-thiazole

Description

Significance of Thiazole (B1198619) Scaffolds in Modern Chemistry and Biosciences

The 1,3-thiazole ring is a prominent heterocyclic scaffold that holds a distinguished position in medicinal chemistry and drug discovery. bohrium.combohrium.com This five-membered ring containing sulfur and nitrogen atoms is a core component of numerous naturally occurring and synthetic compounds with a wide array of biological activities. nih.gov Its structural versatility allows for diverse chemical modifications, making it a "privileged structure" in the design of new therapeutic agents. nih.gov

Thiazole derivatives are known to exhibit an impressive range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antifungal activities. bohrium.comfabad.org.trresearchgate.net This broad spectrum of activity is a primary driver for the extensive research into thiazole-based compounds. The thiazole nucleus is a key structural feature in several FDA-approved drugs, such as the antiretroviral drug Ritonavir and the anti-inflammatory agent Meloxicam, underscoring its clinical relevance. bohrium.combohrium.com The ongoing exploration of thiazole derivatives continues to yield new candidates with potential for improved efficacy and better pharmacokinetic profiles. bohrium.comfabad.org.tr

Overview of Nitrophenyl-Substituted Thiazoles in Academic Research

The introduction of a nitrophenyl group to the thiazole scaffold has been a strategic approach in medicinal chemistry to modulate and enhance biological activity. The nitro group, being a strong electron-withdrawing group, can significantly influence the electronic properties of the entire molecule, which in turn can affect its interaction with biological targets.

Academic research has demonstrated that nitrophenyl-substituted thiazoles possess a range of biological activities. For instance, certain derivatives have been investigated for their antimicrobial and anti-inflammatory properties. wjpmr.com The position of the nitro group on the phenyl ring (ortho, meta, or para) is a critical determinant of the compound's activity, allowing for fine-tuning of its biological effects. Studies have explored the synthesis and biological evaluation of various nitrophenyl-thiazole derivatives, revealing that these compounds can serve as valuable leads in the development of new therapeutic agents. nih.govcibtech.org

Scope and Research Trajectories of 2-(3-Nitrophenyl)-1,3-thiazole Investigations

The specific compound, this compound, has been a subject of focused research due to its unique structural features. The placement of the nitro group at the meta position of the phenyl ring presents a distinct electronic and steric profile compared to its ortho and para isomers.

Current research on this compound and its derivatives primarily revolves around its synthesis and potential biological applications. Investigators are exploring various synthetic routes to create novel analogs and are screening them for a range of activities, including antimicrobial and anticancer effects. nih.govresearchgate.net For example, 2-(3-nitrophenyl)ethanone has been utilized as a starting material for the multi-step synthesis of various phenylthiazole derivatives. nih.gov The molecular structure of this compound, with its characteristic nitro group, makes it a valuable building block for creating more complex molecules with potential therapeutic value. bldpharm.combiosynth.com

Future research is likely to focus on detailed structure-activity relationship (SAR) studies to understand how modifications to the thiazole and nitrophenyl rings impact biological activity. bohrium.com Furthermore, computational studies, such as molecular docking, are being employed to predict the interactions of these compounds with biological targets, thereby guiding the design of more potent and selective molecules. researchgate.netirb.hr The ongoing investigations into this compound and its analogs hold promise for the discovery of new chemical entities with significant therapeutic potential.

Research Findings on Nitrophenyl-Thiazole Derivatives

| Derivative | Starting Material | Reported Activity | Reference |

| Phenylthiazole derivatives | 2-bromo-1-(3-nitrophenyl)ethanone | Anticancer potential | nih.gov |

| 2,4,5-trisubstituted thiazoles | Substituted phenacyl bromide | Antibacterial | jocpr.com |

| Thiazole-Schiff base derivatives | Substituted benzaldehyde/acetophenone thiosemicarbazones | Antibacterial | researchgate.net |

| 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole | 4-chloro-3-nitroacetophenone and 4-chlorophenacyl bromide | --- | nih.gov |

| 3-(1,2,4-triazol-3-yl)-4-thiazolidinones | Schiff bases of 3-amino-1,2,4-triazoles | Antibacterial and antifungal | tandfonline.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(3-nitrophenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S/c12-11(13)8-3-1-2-7(6-8)9-10-4-5-14-9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITKRJFNDXYFPNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10473125 | |

| Record name | 2-(3-nitrophenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105361-75-9 | |

| Record name | 2-(3-nitrophenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes for 1,3-Thiazole Core Construction

The 1,3-thiazole ring is a fundamental structural motif, and numerous synthetic routes have been developed for its creation. bohrium.com These methods are often adaptable for the synthesis of specifically substituted thiazoles like the one in focus.

The Hantzsch thiazole (B1198619) synthesis, first reported in 1887, is a cornerstone method for thiazole ring formation. scispace.comresearchgate.net The classical approach involves the condensation of an α-halocarbonyl compound with a thioamide. researchgate.net This reaction proceeds through a cyclocondensation mechanism to yield the thiazole product. researchgate.net

Modifications to the Hantzsch synthesis have been developed to improve yields, accommodate a wider range of substrates, and create more complex thiazole derivatives. tandfonline.com For instance, the Holzapfel-Meyers-Nicolaou modification allows for the synthesis of functionalized thiazoles with high stereoselectivity. researchgate.net This method involves the generation of a hydroxythiazoline intermediate under basic conditions, which is subsequently dehydrated to form the thiazole ring. researchgate.net Another modification involves the use of microwave irradiation, which can significantly reduce reaction times and improve yields. researchgate.net

A common route for synthesizing 2-substituted-1,3-thiazoles involves the reaction of an α-haloketone with a thiourea (B124793) or thioamide. mdpi.com Specifically, for 2-aminothiazoles, the condensation of thiourea with α-haloketones or α-haloaldehydes is an efficient method that produces the desired products with no by-products. tandfonline.com

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like thiazoles in a single step from three or more starting materials. nih.govnih.gov These reactions are highly valued for their ability to generate molecular diversity and for their often environmentally friendly nature. scispace.com

Several MCR strategies have been employed for the synthesis of substituted thiazoles. One such approach involves the one-pot condensation of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides. nih.govbepls.com This method, often performed in water and under microwave irradiation, provides good to very good yields of trisubstituted thiazoles. bepls.com Another MCR approach for synthesizing polysubstituted thiazoles involves a four-component reaction that proceeds in moderate to good yields. nih.gov

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. bepls.com For thiazole synthesis, this has led to the exploration of catalyst-free and green chemistry approaches. These methods aim to reduce or eliminate the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency. scispace.combepls.com

One green approach involves the use of glycerol (B35011) as a solvent at ambient temperature, eliminating the need for a catalyst. nih.gov Solvent-free conditions have also been successfully employed for the synthesis of Hantzsch thiazole derivatives, where the reactants are simply ground together at room temperature. scispace.com This method is simple, convenient, and effective. scispace.com

The use of reusable catalysts, such as silica-supported tungstosilisic acid, represents another green strategy. mdpi.com This catalyst can be easily recovered by filtration and reused in subsequent reactions, making the process more economical and sustainable. mdpi.com Ultrasonic irradiation is another green technique that can be used to promote the reaction, often leading to higher yields and shorter reaction times. mdpi.commdpi.com

Multicomponent Reactions (MCRs) for Thiazole Synthesis

Synthesis of 2-(3-Nitrophenyl)-1,3-thiazole and Analogues

The synthesis of this compound can be achieved through various established routes, often involving the reaction of a precursor containing the 3-nitrophenyl group with a suitable reagent to form the thiazole ring.

A common precursor for the synthesis of this compound is 3-nitrobenzaldehyde (B41214). This can be reacted with thiosemicarbazide (B42300) to form an intermediate that then cyclizes to the desired thiazole. mdpi.com Another key precursor is 3-nitrothiobenzamide, which can be reacted with a suitable α-halocarbonyl compound. google.com The synthesis of thioamides can be achieved through the thionation of the corresponding amide using reagents like Lawesson's reagent. nih.gov

For some synthetic routes, 3-nitrophenylboronic acid is a crucial intermediate. This is used in Suzuki-Miyaura coupling reactions with a halogenated thiazole precursor to form the final product.

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Factors such as the choice of solvent, catalyst, temperature, and reaction time all play a significant role.

For the reaction of 3-nitrobenzaldehyde with thiosemicarbazide, refluxing in a solvent like ethanol (B145695) with an acid catalyst is a common method. In the synthesis of related 4-cyanothiazoles, acidic catalysts such as hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid are used. google.com

In the Suzuki-Miyaura coupling approach, the yield of this compound can range from 42% to 92%, depending on the specific reaction conditions. Optimization of parameters like temperature, solvent, and catalyst concentration is key to achieving high yields.

Microwave-assisted synthesis has been shown to be a highly efficient method for preparing thiazole derivatives, often leading to excellent yields in very short reaction times. researchgate.net For example, a one-pot, three-component reaction under microwave irradiation can afford the desired product in high yield in just 10-15 minutes. researchgate.net

The following table summarizes the synthesis of various this compound analogues and related compounds, highlighting the different synthetic methods and reported yields.

| Compound | Synthetic Method | Yield | Reference |

| 2-(3-Nitrophenyl)-1,3-benzothiazole | Reaction of 2-aminothiophenol (B119425) with 3-nitrobenzaldehyde in glycerol | 92% | nih.gov |

| 2-(3'-Nitrophenyl)-4-cyanothiazole | Reaction of β,β-dichloro-α-amino-acrylonitrile with 3-nitrothiobenzamide | - | google.com |

| N-(4-hydroxy-2-(4-nitrophenyl)-1,3-thiazol-5-yl)benzamide | Hantzsch cyclization of ethyl 2-benzamido-2-chloroacetate and 4-nitrobenzothioamide | 74% | mdpi.com |

| 2-Hydroxy-3-(4-(4-nitrophenyl)-2-phenylthiazol-5-yl)naphthalene-1,4-dione | One-pot multicomponent reaction | 89% | acs.org |

| 4-(3-Nitrophenyl)-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazineyl)thiazole | Reaction using terephthalohydrazide chitosan (B1678972) hydrogel as a catalyst | - | researchgate.netmdpi.com |

Derivatization Strategies for this compound

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives. These derivatization strategies can be broadly categorized into two main areas: modifications occurring at the thiazole ring and substitutions on the nitrophenyl moiety. Such modifications are crucial for tuning the molecule's physicochemical properties and exploring its potential in various chemical applications.

The thiazole ring in this compound is a versatile platform for synthetic alterations, with positions C2, C4, and C5 being the primary targets for functionalization.

The C2 position is particularly reactive due to the acidity of its proton, making it a key site for introducing new functional groups. nih.gov A common strategy involves using a 2-amino or 2-hydrazino analogue as a precursor. For instance, 4-(3-nitrophenyl)thiazol-2-amine can be condensed with various substituted benzaldehydes to form N-(substituted benzylidene)-4-(3-nitrophenyl)thiazol-2-imines. nih.gov Similarly, 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives are readily synthesized through the Hantzsch reaction of a thiosemicarbazone with 2-bromo-3′-nitroacetophenone. nih.gov This hydrazone moiety can then be further derivatized. nih.govnih.gov

The C4 and C5 positions of the thiazole ring can also be functionalized. The Hantzsch synthesis, a foundational method for creating the thiazole ring, inherently allows for substitution at the C4 position by selecting an appropriately substituted α-haloketone. mdpi.comclockss.org Derivatives such as this compound-4-carboxylic acid and 2-(3-Nitrophenyl)thiazole-4-acetic acid are examples of modifications at this position. sigmaaldrich.com

Recent advances in C-H activation have provided direct methods for functionalizing the thiazole ring, particularly at the C5 position. A notable strategy is the regiodivergent C–H alkynylation of 2-arylthiazoles. rsc.org Through the use of a Palladium(II) catalyst system, an alkynyl group can be selectively introduced at the electron-rich C5 position of the thiazole ring. rsc.org This method demonstrates good functional group tolerance on the phenyl ring. rsc.org Additionally, electrophilic substitution reactions, such as bromination, have been shown to occur at the C5 position of related thiazole derivatives. researchgate.net

Table 1: Examples of Derivatization Reactions at the Thiazole Ring

| Position | Reaction Type | Reagents/Catalyst | Product Type | Reference |

| C2 | Imine Formation | Substituted Benzaldehydes | Thiazol-2-imines | nih.gov |

| C2 | Hydrazone Formation | Carbonyl Compounds | Thiazol-2-ylhydrazones | nih.gov |

| C5 | C-H Alkynylation | TIPS-protected bromoalkyne / Pd(II) catalyst | C5-alkynylated thiazoles | rsc.org |

| C4 | Carboxylation | (Implied by available reagents) | Thiazole-4-carboxylic acids |

This table is generated based on data from the text and provides illustrative examples of derivatization strategies.

The nitrophenyl group of this compound provides additional opportunities for derivatization, primarily through modification of the nitro group itself or through functionalization of the aromatic ring.

The most significant and widely reported transformation is the reduction of the nitro group to an amino group. nih.gov This reaction creates 2-(3-aminophenyl)-1,3-thiazole, a key intermediate for further synthesis. A reported method for this reduction involves using sodium dithionite (B78146) in a basic aqueous solution mixed with tetrahydrofuran (B95107) at room temperature. nih.gov The resulting amino group can then serve as a handle for a variety of subsequent reactions, such as amide or sulfonamide formation, significantly expanding the range of accessible derivatives.

In addition to modifying the nitro group, direct C-H functionalization of the phenyl ring has been achieved. rsc.org Utilizing a Ruthenium(II) catalyst, a regioselective ortho-alkynylation of the phenyl ring of 2-arylthiazoles can be accomplished. rsc.org This process allows for the introduction of an alkynyl group at the position ortho to the thiazole substituent, providing a powerful tool for constructing more complex molecular architectures. rsc.org The choice between Ru(II) and Pd(II) catalysis allows for selective functionalization of either the aryl ring or the thiazole C5 position, respectively. rsc.org

The electronic nature of substituents on the phenyl ring is known to influence the chemical properties of the entire molecule. nih.gov Therefore, these derivatization strategies are essential for systematically studying structure-activity relationships in various contexts. nih.govnih.gov

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering precise information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms within the "2-(3-Nitrophenyl)-1,3-thiazole" molecule. The chemical shifts (δ) of the protons are influenced by their local electronic environment, providing a unique fingerprint of the structure.

In a typical ¹H NMR spectrum, the protons on the thiazole (B1198619) ring of related structures appear as singlets. For instance, the proton at the C5 position of the thiazole ring in a similar compound, 4-(3-nitrophenyl)thiazol-2-yl)hydrazine, is observed as a singlet at approximately 7.14 ppm in CDCl₃ and 8.15 ppm in DMSO-d₆. nih.gov The protons of the 3-nitrophenyl group exhibit characteristic multiplets in the aromatic region of the spectrum. These signals are often observed between 7.61 and 8.73 ppm. nih.gov For example, in a derivative, the aromatic protons of the nitrophenyl group appear as multiplets in the range of 7.61–7.63 ppm and 8.15–8.26 ppm. nih.gov Another related compound, N-(4-(3-nitrophenyl) thiazol-2-yl)-1-phenyl ethane-1-imine, shows aromatic proton signals between 7.50 and 8.21 ppm. chemprob.org

Table 1: Representative ¹H NMR Chemical Shifts for Protons in 2-(Aryl)-1,3-thiazole Derivatives

| Proton Type | Chemical Shift (δ, ppm) | Solvent | Reference |

|---|---|---|---|

| Thiazole-H5 | ~7.03 - 8.15 | CDCl₃, DMSO-d₆ | nih.govaip.org |

| Aromatic-H (Nitrophenyl) | ~7.50 - 8.73 | DMSO-d₆, CDCl₃ | nih.govchemprob.org |

| NH₂ (amino derivative) | ~6.82 | DMSO-d₆ | aip.org |

Note: Chemical shifts can vary depending on the specific derivative and solvent used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. libretexts.org Each unique carbon atom in "this compound" gives a distinct signal, with its chemical shift indicating its bonding environment.

The carbon atoms of the thiazole ring in related compounds show characteristic chemical shifts. For example, in a substituted thiazole, the C2, C4, and C5 carbons of the thiazole ring have been observed at approximately 170.6 ppm, 148.8 ppm, and 107.3 ppm, respectively. nih.gov The carbon atoms of the nitrophenyl group also have distinct signals in the aromatic region, typically between 120 and 150 ppm. nih.govmdpi.com The carbon attached to the nitro group (C-NO₂) is typically found at around 148.6 ppm. nih.gov

Table 2: Illustrative ¹³C NMR Chemical Shifts for Carbons in 2-(Aryl)-1,3-thiazole Derivatives

| Carbon Type | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Thiazole C2 | ~165 - 171 | nih.gov |

| Thiazole C4 | ~148 - 158 | nih.govarkat-usa.org |

| Thiazole C5 | ~101 - 107 | nih.govacs.org |

| Aromatic Carbons (Nitrophenyl) | ~120 - 138 | nih.govmdpi.com |

| Aromatic Carbon (C-NO₂) | ~148 | nih.gov |

Note: Chemical shifts are approximate and can be influenced by substitution patterns and solvent effects.

To gain deeper structural insights, specialized NMR techniques can be employed. Two-dimensional (2D) NMR experiments, such as HETCOR (Heteronuclear Correlation), can establish the connectivity between protons and their directly attached carbons, confirming assignments made in ¹H and ¹³C NMR spectra. arkat-usa.org

For fluorinated analogues of "this compound," ¹⁹F NMR spectroscopy would be a crucial tool. This technique is highly sensitive to the chemical environment of fluorine atoms and would provide valuable information about the position and electronic environment of fluorine substituents on the molecule.

¹³C NMR Spectroscopy: Carbon Backbone and Substituent Characterization

Vibrational Spectroscopy Applications

Vibrational spectroscopy techniques, such as FT-IR, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) spectroscopy of "this compound" and its derivatives reveals characteristic absorption bands corresponding to its key functional groups. The presence of the nitro group (NO₂) is confirmed by strong asymmetric and symmetric stretching vibrations, typically appearing around 1514-1537 cm⁻¹ and 1337-1342 cm⁻¹, respectively. chemprob.orgaip.org

The C=N stretching vibration of the thiazole ring is observed in the region of 1581-1635 cm⁻¹. aip.org Aromatic C-H stretching vibrations are typically seen around 3046-3080 cm⁻¹. chemprob.org The C-S-C bond within the thiazole ring also gives rise to characteristic absorptions. chemprob.orgptfarm.pl

Table 3: Key FT-IR Absorption Frequencies for this compound and Related Compounds

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | ~1514 - 1537 | chemprob.orgaip.org |

| Nitro (NO₂) | Symmetric Stretch | ~1337 - 1342 | chemprob.orgaip.org |

| Thiazole (C=N) | Stretch | ~1581 - 1635 | aip.org |

| Aromatic (C-H) | Stretch | ~3046 - 3080 | chemprob.org |

| Thiazole (C-S-C) | Stretch | ~720 - 1162 | chemprob.orgptfarm.pl |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns. The mass spectrum of a related compound, 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole, shows a molecular ion peak (M⁺) at m/z 223, which corresponds to its molecular formula C₈H₆N₄O₂S. mdpi.com The fragmentation pattern can help to confirm the connectivity of the different parts of the molecule. For "this compound", the molecular ion peak would be expected at an m/z corresponding to its molecular formula, C₉H₆N₂O₂S.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy by providing its exact mass. For derivatives of the "this compound" class, HRMS, particularly with electrospray ionization (ESI), typically shows the protonated molecular ion [M+H]⁺ with mass accuracy within a few parts per million (ppm) of the calculated value. beilstein-journals.org

For instance, in the characterization of related thiazole compounds, HRMS (ESI-TOF) has been used to confirm their molecular formulas. The calculated mass for the protonated molecule is compared to the experimentally found mass, with the small difference (Δ) indicating a high degree of confidence in the assigned formula. beilstein-journals.org For example, a derivative, 2-[N-2-(3-Nitrophenyl-2-ylmethylidene]hydrazine-1-yl]-4,5-dimethyl-1,3-thiazole, was analyzed using HRMS, and the [M+H]+ ion was found at m/z 277.0797, which was very close to the calculated value of 277.0759 for the formula C12H13N4O2S. plos.org Similarly, for N-(4-hydroxy-2-(4-nitrophenyl)-1,3-thiazol-5-yl)benzamide, the calculated exact mass for the [M-H]⁻ ion was 340.0397, which matched the found value. mdpi.com

This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 1: Representative HRMS Data for Thiazole Derivatives

| Compound | Molecular Formula | Calculated m/z | Found m/z | Ion Type |

| 2-[N-2-(3-Nitrophenyl-2-ylmethylidene]hydrazine-1-yl]-4,5-dimethyl-1,3-thiazole plos.org | C12H13N4O2S | 277.0759 | 277.0797 | [M+H]⁺ |

| N-(4-hydroxy-2-(4-nitrophenyl)-1,3-thiazol-5-yl)benzamide mdpi.com | C16H11N3O4S | 340.0397 | 340.0397 | [M-H]⁻ |

| 1-{4-Methyl-2-[N-2-[1-(4-nitrophenyl)ethylidene]hydrazin-1-yl]-1,3-thiazol-5-yl}ethan-1-one plos.org | C14H15N4O3S | 319.0865 | 319.0877 | [M+H]⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like many thiazole derivatives. nih.govmdpi.com It allows for the ionization of the analyte directly from a solution, typically yielding protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions with minimal fragmentation.

The structural confirmation of various "this compound" analogues and other thiazole compounds frequently relies on ESI-MS to verify the molecular weight. nih.govnih.govunife.it For example, the mass spectrum of a synthesized thiazole derivative can confirm the formation of the product by showing a molecular ion peak that corresponds to its expected formula weight. ijsdr.org In the analysis of 2-(5-(3-Nitrophenyl)thiazole-2-yl)-1-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)hydrazine, ESI-MS was used to identify the molecular ion peak, confirming the structure of the synthesized compound. nih.gov

Fragmentation Pathway Elucidation

While ESI-MS often produces minimal fragmentation, other mass spectrometry techniques, like electron impact (EI) ionization, can be used to study the fragmentation pathways of "this compound" and its isomers. Understanding these pathways provides valuable structural information.

Studies on related 2-substituted-4-arylthiazoles have shown prominent fragment ions resulting from specific bond cleavages. nih.gov Common fragmentation patterns include:

Elimination of the nitro group: This can occur through the loss of a nitrogen dioxide radical (•NO₂) or a neutral nitric oxide molecule (NO). nih.gov

Cleavage of the thiazole ring: A characteristic fragmentation involves the 1,2-cleavage of the thiazole ring. nih.gov

Formation of characteristic ions: Subsequent cleavages can lead to the formation of common ions, which can be diagnostic for this class of compounds. nih.gov

For example, the mass spectrum of 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole, a related heterocyclic compound, showed a molecular ion peak at m/z 223, which was also the base peak (100% relative abundance), indicating the stability of the molecular ion under the experimental conditions. nih.gov

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

For a derivative, 4-(3-nitrophenyl)thiazole-2(3H)-thione, X-ray analysis established that the molecule exists in the thione tautomeric form in the solid state. iucr.org The study revealed key structural parameters:

The angle between the phenyl and heterocyclic rings was found to be 3.9 (2)°. iucr.org

The angle between the phenyl ring and the nitro group was 10.4 (2)°. iucr.org

The crystal packing was stabilized by hydrogen-bonded dimers and other intermolecular interactions. iucr.org

In another related compound, 2-(4-chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole, the dihedral angles between the substituted phenyl ring and the thiazole ring were determined to be 0.5 (1)° and 7.1 (1)° in the two independent molecules in the asymmetric unit. nih.gov Such conformational details are crucial for understanding structure-activity relationships.

Table 2: Selected Crystallographic Data for a Related Thiazole Derivative

| Parameter | Value |

| Compound | 4-(3-nitrophenyl)thiazole-2(3H)-thione iucr.org |

| Molecular Formula | C9H6N2O2S2 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.5430 (2) |

| b (Å) | 19.201 (3) |

| c (Å) | 7.279 (2) |

| β (°) | 148.77 (5) |

| V (ų) | 981.4 (1) |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a compound. This data is used to confirm the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula.

For various derivatives of "this compound," the results of elemental analysis have been shown to be consistent with the calculated values, typically within a ±0.4% margin, which is considered acceptable for confirming the purity and composition of the synthesized compounds. nih.govtandfonline.com For example, the elemental analysis of 1-(3-Nitrobenzylidene)-2-(4-(3-nitrophenyl)thiazol-2-yl)hydrazine yielded C, 52.21%; H, 3.24%; N, 18.74%, which closely matched the calculated values of C, 52.03%; H, 3.00%; N, 18.96% for the formula C₁₆H₁₁N₅O₄S. tandfonline.com Similarly, for 4-naphthalen-1-yl-2-{2-[(4-nitrophenyl)methylidene]hydrazino}-1,3-thiazole, the found percentages of C, H, and N were in excellent agreement with the calculated values. ptfarm.pl

Table 3: Elemental Analysis Data for a Related Thiazole Derivative

| Element | Found % | Calculated % |

| Carbon (C) | 52.21 | 52.03 |

| Hydrogen (H) | 3.24 | 3.00 |

| Nitrogen (N) | 18.74 | 18.96 |

| Data for 1-(3-Nitrobenzylidene)-2-(4-(3-nitrophenyl)thiazol-2-yl)hydrazine tandfonline.com |

Computational and Theoretical Investigations of 2 3 Nitrophenyl 1,3 Thiazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT has become a important tool for predicting the properties of heterocyclic compounds. For derivatives of 2-(3-Nitrophenyl)-1,3-thiazole, DFT calculations are frequently performed using various functionals, such as B3LYP, with basis sets like 6-311G(d,p) or 6-311++G(d,p), to achieve a balance between computational cost and accuracy. shd-pub.org.rsmdpi.comresearchgate.netmdpi.com Such studies are often conducted in the gas phase or with solvent effects modeled using methods like the Polarizable Continuum Model (PCM). shd-pub.org.rs

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating key bond lengths, bond angles, and dihedral angles.

The primary conformational flexibility in this molecule arises from the rotation around the single bond connecting the nitrophenyl and thiazole (B1198619) rings. DFT calculations can determine the most stable conformation. In related thiazole derivatives, the optimized geometry often reveals a non-planar arrangement between the aromatic rings. acs.org For instance, in similar bicyclic aziridine (B145994) structures substituted with thiophene/thiazole and nitrobenzene, DFT calculations have shown that the rings are twisted relative to each other. acs.org The optimization process confirms that the calculated structure is a true minimum by ensuring the absence of imaginary frequencies in the vibrational analysis. acs.org

Table 1: Predicted Geometrical Parameters for Thiazole Derivatives from DFT Studies Note: This table presents typical bond lengths and angles for related thiazole structures as determined by DFT calculations. Specific values for this compound may vary.

| Parameter | Description | Typical Calculated Value (Å or °) | Reference Method |

|---|---|---|---|

| C-S (thiazole) | Carbon-Sulfur bond length | ~1.744 Å | ωB97XD/6-311++G** mdpi.com |

| C-N (thiazole) | Carbon-Nitrogen bond length | ~1.3-1.4 Å | DFT Calculations scielo.org.za |

| C-C (inter-ring) | Bond connecting phenyl and thiazole rings | ~1.4-1.5 Å | DFT Calculations scielo.org.za |

| C-C-N (angle) | Angle within the thiazole ring | ~115-125° | DFT Calculations scielo.org.za |

| C-S-C (angle) | Angle within the thiazole ring | ~88-92° | DFT Calculations scielo.org.za |

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. nih.gov The HOMO acts as the electron donor, while the LUMO is the electron acceptor. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole ring, while the LUMO is anticipated to be centered on the electron-deficient nitrophenyl group, particularly the nitro moiety. acs.org The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of kinetic stability; a larger gap implies higher stability and lower chemical reactivity. shd-pub.org.rsnih.gov In related thiazole azo dyes, the LUMOs are significantly stabilized by strong electron-acceptor groups. mdpi.com The presence of the nitro group in this compound is expected to lower the LUMO energy, resulting in a relatively small energy gap, which suggests the potential for charge transfer within the molecule. scielo.org.za

Table 2: Representative FMO Energies and Energy Gaps for Nitrophenyl-Substituted Thiazole Derivatives Note: Values are illustrative and depend on the specific compound and computational method.

| Parameter | Description | Typical Value (eV) | Computational Method |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.4 to -6.5 | DFT/B3LYP researchgate.netscielo.org.za |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.7 to -3.4 | DFT/B3LYP researchgate.netscielo.org.za |

| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | ~2.7 to 4.3 | DFT/B3LYP scielo.org.zaresearchgate.net |

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. mdpi.com The MEP surface displays regions of different electrostatic potential, typically color-coded where red indicates negative potential (electron-rich, nucleophilic sites) and blue indicates positive potential (electron-poor, electrophilic sites). mdpi.comrsc.org

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. uni-muenchen.de This method provides detailed insights into intramolecular charge transfer, hyperconjugative interactions, and the stability arising from electron delocalization. science.gov

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity and stability. researchgate.net These parameters are calculated using the following relationships, based on Koopman's theorem:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Potential (μ) = -(I + A) / 2 = -χ

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (σ) = 1 / η

Electrophilicity Index (ω) = μ² / (2η) = χ² / (2η)

A low chemical hardness and high softness indicate that a molecule is more reactive. researchgate.netscielo.org.za The electrophilicity index measures the energy stabilization when the system acquires additional electronic charge from the environment. researchgate.net For nitrophenyl-thiazole derivatives, these parameters collectively suggest a molecule that is moderately hard but a good electron acceptor due to the strong withdrawing effect of the nitro group. mdpi.comscielo.org.za

Table 3: Calculated Global Reactivity Descriptors for Thiazole Derivatives Note: These values are representative and derived from FMO energies presented in Table 2.

| Parameter | Formula | Typical Calculated Value (eV) |

|---|---|---|

| Electronegativity (χ) | (I + A) / 2 | ~4.0 - 4.6 |

| Chemical Hardness (η) | (I - A) / 2 | ~1.3 - 2.15 |

| Chemical Softness (σ) | 1 / η | ~0.46 - 0.77 |

| Electrophilicity Index (ω) | μ² / (2η) | ~3.7 - 7.7 |

Computational methods can predict spectroscopic properties, which can then be compared with experimental data for structural validation.

UV-Vis Absorption Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and corresponding oscillator strengths, which predict the maximum absorption wavelengths (λmax) in the UV-Vis spectrum. mdpi.comscience.gov For this compound, the main absorption bands are expected to arise from π→π* transitions within the aromatic system and intramolecular charge transfer from the thiazole ring to the nitrophenyl group. Studies on similar compounds show absorption maxima that can shift depending on solvent polarity, a phenomenon known as solvatochromism. mdpi.com

IR Spectra: DFT calculations can predict the vibrational frequencies and intensities of a molecule. mdpi.com These calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental FT-IR spectra. science.gov The predicted spectrum for this compound would show characteristic peaks for the C-H stretching of the aromatic rings, C=N and C=C stretching of the thiazole ring, and the symmetric and asymmetric stretching of the N-O bonds in the nitro group.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) play a pivotal role in the structural stability and molecular recognition processes of this compound and its derivatives. Analysis of these weak interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, provides a deeper understanding of the molecule's behavior in a biological environment.

Studies have employed Hirshfeld surface analysis to investigate intermolecular interactions in related thiazole structures. For instance, in the crystal structure of 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole, the packing is stabilized by intermolecular C-H···O and C-H···Cl hydrogen bonds. nih.gov Similarly, analysis of (2E,5Z)-3-(4-fluorophenyl)-2-(4-fluorophenylimino)-5-((E)-3-(2-nitrophenyl)allyliden)thiazolidin-4-one revealed that C-H···N and C-H···S interactions are the most common. researchgate.net In the case of 2-(3-nitrophenyl)-1,3-dithiane, a related compound, molecules aggregate into supramolecular chains through N—O···π interactions. researchgate.net

Computational tools like the Reduced Density Gradient (RDG) method combined with Bader's theory of atoms in molecules (AIM) have been instrumental in visualizing and quantifying these non-covalent interactions. acs.org These methods help in identifying regions of the molecule involved in attractive (like hydrogen bonding and dispersive forces) and repulsive (steric) interactions. acs.org The Natural Bond Orbital (NBO) analysis further elucidates the importance of these non-covalent and hyperconjugative interactions in ensuring the stability of thiazole derivatives in their solid state. researchgate.net

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique extensively used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interaction between a ligand, such as this compound, and its target protein at the atomic level.

Prediction of Binding Modes and Affinities with Target Proteins

Molecular docking simulations have been employed to predict the binding modes and affinities of this compound derivatives with various protein targets. These studies are essential in rational drug design, helping to identify potential therapeutic targets and optimize lead compounds.

For instance, derivatives of 4-(3-nitrophenyl)thiazol-2-ylhydrazone have been docked into the active sites of human monoamine oxidase (hMAO) A and B isoforms. nih.gov The results indicated that the hydrazothiazole nucleus with a meta-substituted nitro group on the phenyl ring is a key feature for selective hMAO-B inhibition. nih.gov In another study, novel thiazole derivatives were evaluated as potential tubulin polymerization inhibitors, with docking studies revealing their binding interactions within the tubulin active site. nih.gov The binding affinities, often expressed as docking scores or binding energies (ΔG in kcal/mol), provide a quantitative measure of the interaction strength. For example, some thiazole derivatives have shown promising binding energies against DNA gyrase, with values ranging from -6.21 to -7.85 kcal/mol. mdpi.com

| Compound/Derivative | Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives | hMAO-B | Data not explicitly stated, but selective inhibition noted. | nih.gov |

| Thiazole derivatives | Tubulin | IC50 values reported, indicating inhibitory activity. | nih.gov |

| Thiazole derivatives | DNA gyrase (PDB: 1JIJ) | -6.21 to -7.85 | mdpi.com |

| Pyrazolyl–thiazole derivatives | Penicillin-Binding Proteins (PBPs), Sterol 14α-demethylase | Comparable to or better than reference drugs (Penicillin, Fluconazole). | rsc.org |

Identification of Key Intermolecular Interactions (e.g., hydrogen bonding, π-π stacking, π-sulfur interactions)

The stability of the ligand-receptor complex is governed by a network of intermolecular interactions. Molecular docking studies are pivotal in identifying these key interactions.

Hydrogen bonds are a common and crucial interaction. For example, in the docking of thiazole derivatives with DNA gyrase, hydrogen bonds were observed between the sulfur atom of the compound and the Asp40 and Thr75 residues of the protein. mdpi.com The thiazole ring itself can participate in pi-H bond interactions. mdpi.com

Other important interactions include:

π-π stacking: This occurs between aromatic rings of the ligand and the protein.

π-sulfur interactions: These have also been noted as contributing to the binding of thiazole derivatives. researchgate.net

Hydrophobic interactions: These are significant, as seen in the docking of a thiazole derivative with the 8G3X protein, where hydrophobic contacts were a key feature of the -7.1 Kcal/mol docking score. researchgate.net

In the case of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives with hMAO-B, specific interactions with residues like Tyr407 and Tyr444 were identified as being unfavorable, highlighting the importance of steric compatibility. nih.gov

Computational Validation of Biological Activity Mechanisms

Computational studies, particularly molecular docking, serve to validate and explain the mechanisms of biological activity observed in experimental assays. By correlating the predicted binding affinities and interaction patterns with the measured biological activities (e.g., IC50 values), researchers can build robust structure-activity relationships (SAR).

For example, the potent and selective inhibition of hMAO-B by certain 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives was explained by molecular modeling studies that provided insights into the specific interactions required for inhibitory activity. nih.gov Similarly, the anticancer activity of some thiazole derivatives against HeLa cell lines was rationalized by SAR studies, which indicated that the introduction of a nitro group on the phenyl ring led to significant bioactivity. acs.org

Computational studies have also supported the findings that pyrazolyl–thiazole derivatives have potential as multifunctional therapeutic agents by demonstrating their binding interactions with both antimicrobial and antioxidant targets. rsc.org These computational validations are a critical step in the drug discovery process, providing a theoretical framework for the observed biological effects and guiding the design of more potent and selective molecules.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a powerful computational tool to study the dynamic behavior of molecules over time. These simulations offer insights into the conformational changes and stability of compounds like this compound, complementing the static picture provided by molecular docking.

Conformational Dynamics and Stability of the Compound

MD simulations can reveal how the compound and its complex with a target protein behave in a more realistic, dynamic environment. These simulations track the movements of atoms over a period of time, providing information on the stability of the binding pose predicted by docking and the flexibility of both the ligand and the protein.

For instance, MD simulations performed on a particularly active thiazole derivative with the Bcl-2 protein showed that the compound interacted primarily through hydrophobic contacts with only a few hydrogen bonding interactions, and these interactions remained stable throughout the simulation. mdpi.com In another study on thiazole Schiff base derivatives, MD simulations confirmed that the most potent compounds remained within the binding site of their target receptors throughout the simulation, with Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) values below 2 nm, indicating a stable binding complex. plos.orgnih.gov

These simulations are crucial for confirming the stability of predicted ligand-receptor interactions and for understanding the conformational dynamics that can influence a compound's biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable for predicting the activity of new compounds and guiding the design of more potent molecules. nih.gov

A key 3D-QSAR study was performed on a dataset of thirty-four 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives to understand their inhibitory activity against human monoamine oxidase B (hMAO-B). researchgate.net Using the Comparative Molecular Similarity Indices Analysis (CoMSIA) method, a statistically robust model was developed. The CoMSIA/SEA model, which incorporates steric, electrostatic, and hydrophobic fields, proved to be the most effective. researchgate.net

The statistical quality of this model was high, as indicated by the following parameters:

| Parameter | Value | Description |

| q² | 0.60 | Cross-validated correlation coefficient, indicating good internal predictive ability. |

| R² | 0.97 | Non-cross-validated correlation coefficient, indicating a strong correlation between predicted and observed activities. |

| R²_test | 0.711 | External validation correlation coefficient, showing good predictive power for a test set of compounds. |

| F-value | 151.84 | Fisher test value, indicating high statistical significance. |

| SEE | 0.21 | Standard Error of Estimate, indicating low error in the predictions. |

| Data from the CoMSIA/SEA model for 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives as hMAO-B inhibitors. researchgate.net |

The contour maps generated from this CoMSIA model provided insights into the structural features crucial for inhibitory activity, which subsequently guided the design of four new, highly active inhibitors. researchgate.net

Other QSAR studies on broader classes of thiazole derivatives have also provided valuable information. For instance, a 2D-QSAR study on 59 thiazole derivatives as 5-lipoxygenase (5-LOX) inhibitors resulted in a model with a correlation coefficient (R²) of 0.626 and a test set prediction coefficient (R²_pred_) of 0.621. laccei.org This study included a 4-nitrophenyl substituted thiazole in its dataset. laccei.orgresearchgate.net Another study on thiazole analogues as α-glucosidase inhibitors developed a highly predictive QSAR model with an R² of 0.906 and an R²_pred_ of 0.826. ufv.br Furthermore, a QSAR model for morpholine-derived thiazoles targeting carbonic anhydrase-II demonstrated excellent statistical robustness (R² = 0.9238), where the inclusion of a 4-para-nitrophenyl group was found to significantly enhance inhibitory potency. nih.gov

These QSAR models, particularly those including nitrophenyl-substituted compounds, consistently demonstrate the utility of this computational approach in predicting biological activity and identifying key structural determinants for the design of novel thiazole-based inhibitors.

Structure Activity Relationship Sar Studies for Biological Effects

Influence of the Nitro Group Position on Biological Activity

The position of the nitro (NO₂) group on the phenyl ring of 2-phenylthiazole (B155284) derivatives is a critical determinant of their biological activity. Structure-activity relationship studies consistently demonstrate that altering the location of this potent electron-withdrawing group can significantly modulate the efficacy of these compounds across various therapeutic targets, including antimicrobial and anticancer applications.

Research has shown that for many biological activities, the para (4-position) and meta (3-position) substitutions are often favored over the ortho (2-position) substitution. For instance, in a series of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives evaluated for anticancer activity, the compound featuring a para-nitro group (a 4-nitro substituent) demonstrated the most potent cytotoxic effect against the SKNMC neuroblastoma cell line. nih.gov This suggests that the electron-withdrawing nature of the nitro group is pivotal for its cytotoxic potency, and its placement at the para-position optimizes this effect. nih.gov

Similarly, in the context of antimicrobial agents, a study on various 2-(substituted-phenyl)-thiazole derivatives found that inserting a strong electron-withdrawing group, particularly a nitro group, in the para-position of the phenyl ring led to enhanced antibacterial and antifungal activity compared to meta-substitution. nih.gov However, the specific biological target can dictate the optimal position. A series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were synthesized and evaluated as inhibitors of human monoamine oxidase (hMAO). The results indicated that the presence of the phenyl ring functionalized at the meta-position with a nitro group was a key pharmacophoric feature for achieving selective and reversible human MAO-B inhibition. tandfonline.comnih.gov This highlights that while the para-position is often crucial for broad cytotoxicity, the meta-position can confer selectivity for specific enzymes.

Furthermore, studies on other nitrophenyl-thiazole analogs have reinforced the importance of the nitro group's placement. Translocation of the nitro group from its optimal position in some active compounds can lead to a significant decrease or complete loss of activity. nih.gov For example, some thiazolylhydrazone derivatives with a 2-nitrobenzylidene moiety showed notable inhibitory activity, underscoring that the ortho position can be favorable in specific structural contexts. nih.gov

The following table summarizes the influence of the nitro group's position on the anticancer activity of selected phenylthiazole derivatives.

Table 1: Influence of Nitro Group Position on Anticancer Activity

| Compound ID | Phenyl Substitution | Cancer Cell Line | Activity (IC₅₀ µM) |

|---|---|---|---|

| 4c | p-nitro | SKNMC | 10.8 ± 0.08 |

| 4d | m-chloro | Hep-G2 | 11.6 ± 0.12 |

Data sourced from a study on N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives. nih.gov

Impact of Substituents on the Thiazole (B1198619) Ring

Substitutions on the thiazole ring itself, at positions C4 and C5, are fundamental in modulating the biological profile of 2-phenylthiazole derivatives. The nature, size, and electronic properties of these substituents can significantly influence the compound's interaction with biological targets, thereby affecting its potency and selectivity.

Numerous studies have emphasized that the most biologically active thiazole-containing compounds often bear substitutions at the C2 and C4 positions. bohrium.com For 2-arylthiazole derivatives, modifications at C4 and C5 are particularly crucial. In the development of antiflaviviral agents based on a 2-phenylthiazole scaffold, the structure-activity relationships of substituents at the C4 and C5 positions of the thiazole ring were extensively defined to build a pharmacophore model. researchgate.net

For example, in a series of 2-phenylthiazole-4-carboxamide (B13865131) derivatives evaluated for anticancer activity, the exploration of substituents attached to the para-position of the 2-phenyl ring was key. researchgate.net However, other studies have focused directly on the thiazole ring. In one such study, the replacement of an N,N-dimethyl group with a simple methyl group at the C2-amino position of the thiazole ring, combined with substitutions on the phenyl ring, was found to be essential for cytotoxic activity. nih.gov This indicates a synergistic relationship between substituents on both the phenyl and thiazole rings.

The introduction of an amide moiety at the C4 position, creating 2-aryl-N-arylthiazole-4-carboxamides, has proven to be a successful strategy for developing potent antibacterial and anticancer agents. nih.gov The specific aryl group attached to the carboxamide at C4 can fine-tune the biological activity. nih.gov Similarly, the synthesis of novel thiazole-based chalcones, where different aromatic aldehydes are reacted with a ketone attached to the C5 position of the thiazole ring, has yielded compounds with significant biological activities. nih.gov

The following table presents data on how different substitutions on the thiazole ring affect the anticancer activity of indole-linked thiazole carboxamides.

Table 2: Effect of Thiazole Ring Substituents on Anticancer Activity

| Compound ID | Arylamine Substituent (on C4-carboxamide) | Cancer Cell Line | Activity (IC₅₀ µM) |

|---|---|---|---|

| 17i | 4-fluoro-2-methoxyphenyl | HEK293T | 8.64 |

| 17l | 4-chloro-2-methoxyphenyl | HeLa | 3.41 |

Data from a study on 2-(3′-Indolyl)-N-arylthiazole-4-carboxamides. nih.gov

Role of the Thiazole Heterocycle in Modulating Activity

The thiazole ring is not merely a scaffold for attaching various functional groups; it is a "privileged structure" in medicinal chemistry, possessing intrinsic properties that are crucial for biological activity. nih.govneliti.com Its unique five-membered heterocyclic structure containing both a sulfur and a nitrogen atom allows it to engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding and π-π stacking. The thiazole nucleus is a fundamental component of numerous natural products and FDA-approved drugs, highlighting its importance in therapeutic design. bohrium.comnih.govglobalresearchonline.netarabjchem.org

The significance of the thiazole heterocycle is often demonstrated through bioisosteric replacement studies, where the thiazole ring is substituted for another chemical group to observe the effect on biological activity. A notable study involved the synthesis of goniofufurone bioisosteres, where the phenyl residue in the original molecule was replaced by a thiazole ring. researchgate.netnih.gov The resulting thiazole-containing analogues exhibited significantly more potent antiproliferative activity against human tumor cell lines. researchgate.netnih.gov One such bioisostere was found to be over 64,000 times more active than the lead compound and over 1,000 times more active than the commercial anticancer drug doxorubicin (B1662922) against the MCF-7 cell line. nih.gov This dramatic increase in potency underscores the favorable contribution of the thiazole ring to the molecule's biological function.

The thiazole ring's amphiphilic character, possessing both hydrophobic and hydrophilic regions, may enhance its ability to diffuse across cellular membranes, which is particularly beneficial for antimicrobial agents targeting both Gram-positive and Gram-negative bacteria. analis.com.my Furthermore, the thiazole ring system is found in a wide array of natural products with diverse biological functions, from the vitamin B1 (thiamine) involved in metabolism to complex peptides with antitumor properties. neliti.com This versatility demonstrates that the thiazole heterocycle is a key modulator of biological activity, often essential for the compound's therapeutic effect. neliti.com The strategic incorporation of a thiazole ring into a drug candidate can improve its pharmacokinetic and pharmacodynamic profile. globalresearchonline.net

Relationship Between Electronic Properties and Biological Responses

The biological activity of 2-(3-nitrophenyl)-1,3-thiazole and its derivatives is intrinsically linked to their electronic properties, which are largely dictated by the substituents on the aromatic and heterocyclic rings. The nitro group, in particular, plays a dominant role due to its strong electron-withdrawing nature.

The presence of a potent electron-withdrawing group like the nitro group significantly decreases the basicity and nucleophilicity of the thiazole molecule. analis.com.my This alteration in electron density influences how the molecule interacts with biological targets. The electron-withdrawing effect, especially when the nitro group is in the para position, has been correlated with increased antimicrobial and anticancer activities. nih.govnih.gov The electron-deficient phenyl ring can engage in favorable interactions, such as π-π stacking, with electron-rich residues in the active sites of enzymes or receptors. This enhanced binding can lead to more potent inhibition.

The mechanism of action for many nitroaromatic compounds involves the reduction of the nitro group within the biological system to form reactive intermediates, such as nitroso and hydroxylamine (B1172632) species. These reactive intermediates can then interact with cellular components, leading to cytotoxic effects. Therefore, the electron-withdrawing property of the nitro group not only influences binding but is also a prerequisite for the metabolic activation required for its biological effect.

Conversely, the introduction of electron-donating groups on the phenyl ring has been shown to increase antibacterial activity in some series of compounds, while electron-withdrawing groups favor antifungal activity, illustrating that the optimal electronic properties can be target-dependent. science.gov In some cases, the presence of more than one strong electron-withdrawing group on the phenyl ring of a thiazole derivative can lead to a dramatic loss of activity, suggesting a delicate balance is required. science.gov

Computational studies, such as Density Functional Theory (DFT) calculations, have been used to correlate electronic properties like the HOMO-LUMO energy gap with biological activity. A smaller energy gap generally corresponds to higher reactivity, which can enhance biological effects. nih.gov For some thiazole derivatives, compounds with strong electron-withdrawing groups were found to have smaller energy gaps, which correlated with their enhanced reactivity and biological potency.

The following table shows the antimicrobial activity of thiazole derivatives, highlighting the effect of electron-withdrawing groups.

Table 3: Antimicrobial Activity of 2,4-Disubstituted-1,3-Thiazole Derivatives

| Compound Class | Substituent Nature | Target Organism | Activity (MIC µM/mL) |

|---|---|---|---|

| Analogues 36 & 37 | Nitro group on phenyl substituent | B. subtilis | 3.92-4.01 |

| Analogues 36 & 37 | Nitro group on phenyl substituent | S. aureus | 3.39-4.11 |

| Analogues 36 & 37 | Nitro group on phenyl substituent | E. coli | 3.59-4.23 |

| Compound 38 | Less electron-withdrawing group | B. subtilis | 4.51 |

| Compound 38 | Less electron-withdrawing group | S. aureus | 4.60 |

| Compound 38 | Less electron-withdrawing group | E. coli | 4.32 |

Data sourced from a study on 2,4-disubstituted-1,3-thiazole derivatives, showing that nitro-substituted compounds had higher activity (lower MIC values). analis.com.my

Mechanistic Insights into Biological Applications

Anticancer Mechanisms

Thiazole-containing compounds are integral to several clinically used anticancer drugs and are a major focus of research for developing new therapeutic agents. researchgate.netresearchgate.net Derivatives of 2-(3-nitrophenyl)-1,3-thiazole have demonstrated notable anticancer activity through various mechanisms, including the inhibition of cancer cell growth, interaction with crucial molecular targets, and the induction of programmed cell death.

Derivatives of this compound have shown significant cytotoxic effects against a range of human cancer cell lines. The antiproliferative activity is often dose-dependent and varies across different types of cancer cells.

Research has demonstrated that the cytotoxic activity of thiazole (B1198619) derivatives is influenced by the specific substitutions on the core structure. For instance, a study on pyrazole-based 1,3-thiazoles found that a derivative featuring a 4-nitrophenyl substituent exhibited notable anticancer activity against human hepatocellular carcinoma (HepG2), human breast cancer (MCF-7), and human lung cancer (A549) cell lines, with an IC₅₀ value of 8.107 μM against HepG2 cells. mdpi.com Another study synthesized phenylthiazole derivatives from a precursor, 2-bromo-1-(3-nitrophenyl)ethanone, which showed growth-inhibitory effects on HT29 (colon cancer), A549 (lung cancer), and HeLa (cervical cancer) cell lines. mdpi.com

Similarly, N'-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide was evaluated for its cytotoxic effects on human breast adenocarcinoma (MCF-7) cells, showing a dose-dependent reduction in cell viability with a potent IC₅₀ value of approximately 25 µM. Further studies on 2,4-disubstituted thiazoles revealed broad-spectrum activity against HepG2, MCF-7, HCT-116 (colorectal carcinoma), and HeLa cell lines, with some compounds showing IC₅₀ values ranging from 3.35 to 18.69 μM. acs.orgresearchgate.net

Table 1: Cytotoxic Activity of this compound Derivatives Against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Pyrazole-based 1,3-thiazole (with 4-nitrophenyl) | HepG2 | 8.107 | mdpi.com |

| N'-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide | MCF-7 | ~25 | |

| 2,4-disubstituted thiazole derivative 8 | HepG2 | 3.35 ± 0.2 | acs.org |

| 2,4-disubstituted thiazole derivative 8 | HCT-116 | 5.32 ± 0.3 | acs.org |

| 2,4-disubstituted thiazole derivative 8 | MCF-7 | 8.66 ± 0.4 | acs.org |

| 2,4-disubstituted thiazole derivative 8 | HeLa | 6.15 ± 0.3 | acs.org |

The anticancer effects of these compounds are often rooted in their ability to interact with and inhibit key molecular targets that are essential for cancer cell survival and proliferation.

Tubulin Polymerization: Microtubules, which are dynamic polymers of α- and β-tubulin, are critical for cell division, making them a prime target for anticancer drugs. nih.govnih.gov Several thiazole-based derivatives have been identified as potent inhibitors of tubulin polymerization. researchgate.netnih.gov For example, a series of thiazole-naphthalene derivatives was found to disrupt microtubule dynamics, with the most active compound, 5b , inhibiting tubulin polymerization with an IC₅₀ value of 3.3 µM, which is more potent than the reference drug colchicine (B1669291) (IC₅₀ = 9.1 μM). nih.gov Molecular docking studies confirmed that this compound binds effectively to the colchicine binding site on tubulin. nih.gov Other research has identified thiazole derivatives that remarkably inhibit tubulin polymerization, with some compounds showing greater potency than the well-known inhibitor Combretastatin A-4. acs.orgresearchgate.netnih.govfrontiersin.org

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase (TK): EGFR is a receptor tyrosine kinase that plays a crucial role in cell growth and proliferation; its overactivity is a hallmark of many cancers. researchgate.netacs.org Thiazole derivatives have been investigated as inhibitors of EGFR. Certain synthesized triazole and triazine-based derivatives have shown more potent inhibitory activity against the mutated EGFRT790M form than the wild-type (EGFRWT). acs.org The inhibition of such kinases disrupts signaling pathways that are vital for tumor growth.

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A key mechanism by which many anticancer agents exert their effect is by triggering apoptosis in tumor cells.

Thiazole derivatives, including those with a nitrophenyl moiety, have been shown to induce apoptosis through various cellular pathways. One study found that a derivative containing a [2-(3-nitrophenyl)hydrazinylidene] structure induced apoptosis by activating caspase-3, a key executioner enzyme in the apoptotic cascade. vulcanchem.com The study reported a 2.8-fold increase in caspase-3 activation compared to the control. vulcanchem.com

Further research has elucidated that these compounds can trigger the intrinsic apoptotic pathway. This is characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. frontiersin.orgnih.gov The activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3, is a common finding. frontiersin.org The entire process culminates in the deliberate dismantling of the cell, effectively eliminating the cancer cell. nih.gov

Interaction with Molecular Targets (e.g., tubulin polymerization, EGFR TK, thymidylate synthase)

Antimicrobial Mechanisms

In addition to their anticancer properties, this compound and its related structures have been explored for their ability to combat microbial pathogens, including both bacteria and fungi. The thiazole nucleus is a component of many compounds known for their antimicrobial activity. researchgate.net

Derivatives of this compound have demonstrated a broad spectrum of antibacterial activity. Studies indicate that the presence of a nitro substituent on the phenyl ring often leads to significant inhibitory activity. mdpi.com

Research on 5H-thiazolo[3,2-a]pyrimidin-5-ones, which incorporate a nitrophenyl group, revealed significant antibacterial activity against Gram-negative bacteria and moderate activity against Gram-positive bacteria. mdpi.com The position of the nitro group, whether at the 3- or 4-position of the phenyl ring, had only a slight effect on the inhibitory activity. mdpi.com Similarly, Schiff bases of 1,2,4-triazole, including a 5-(3-nitrophenyl) derivative, showed potent activity against S. albus. nih.gov Hydrazone-bridged thiazole-pyrrole derivatives, specifically those with a 4-(4-nitrophenyl)-1,3-thiazole structure, were also effective, particularly against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. tandfonline.com

Table 2: Antibacterial Activity of this compound Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| N'-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide | Staphylococcus aureus | 64 | |

| N'-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide | Escherichia coli | 128 | |

| Pyrrole-2-carboxaldehyde [4-(4-nitrophenyl)-1,3-thiazol-2-yl] hydrazone | Staphylococcus aureus | 12.5 | tandfonline.com |

| Pyrrole-2-carboxaldehyde [4-(4-nitrophenyl)-1,3-thiazol-2-yl] hydrazone | Enterococcus faecalis | 6.25 | tandfonline.com |

| Thiazolo[3,2-a]pyrimidin-5-one derivative 5a (3-nitrophenyl) | Staphylococcus aureus | 200 | mdpi.com |

| Thiazolo[3,2-a]pyrimidin-5-one derivative 5a (3-nitrophenyl) | Escherichia coli | 50 | mdpi.com |

| Thiazolo[3,2-a]pyrimidin-5-one derivative 5a (3-nitrophenyl) | Pseudomonas aeruginosa | 50 | mdpi.com |

Fungal infections, particularly those caused by species like Candida albicans, pose a significant health challenge, necessitating the development of new antifungal agents. nih.govtandfonline.com Thiazole derivatives have emerged as a promising class of compounds in this area.

Table 3: Antifungal Activity of this compound Derivatives

| Compound/Derivative | Fungal Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| N'-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide | Candida albicans | 32 | |

| 2-(3-Nitrophenyl)-3-(1H-1,2,4-triazol-3-yl)-1,3-thiazolidin-4-one | Candida albicans | >100 | tandfonline.com |

| 2-(3-Nitrophenyl)-3-(1H-1,2,4-triazol-3-yl)-1,3-thiazolidin-4-one | Candida glabrata | 50 | tandfonline.com |

| Pyrrole-2-carboxaldehyde [4-(4-nitrophenyl)-1,3-thiazol-2-yl] hydrazone | Candida glabrata | 50 | tandfonline.com |

| Thiazolyl hydrazone derivative (with nitrophenyl) | Candida utilis | 250 | nih.gov |

Inhibition of Fungal Lanosterol (B1674476) C14α-Demethylase (CYP51)

The antifungal activity of thiazole derivatives, including those with a nitrophenyl substituent, is often linked to the inhibition of lanosterol C14α-demethylase (CYP51). semanticscholar.org This enzyme is a crucial component of the ergosterol (B1671047) biosynthesis pathway in fungi. semanticscholar.orgnih.gov Ergosterol is an essential molecule for maintaining the integrity and functionality of the fungal cell membrane. nih.gov

The proposed mechanism of action involves the thiazole ring's nitrogen atom coordinating with the heme iron atom in the active site of the CYP51 enzyme. semanticscholar.org This interaction blocks the enzyme's normal function, which is the demethylation of lanosterol. The inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of methylated sterol precursors. nih.gov This disruption of the cell membrane's composition and structure ultimately inhibits fungal replication and increases the cell's susceptibility to external stressors. nih.gov

Molecular docking studies have supported this mechanism, showing that derivatives of this compound can fit within the active site of fungal CYP51. semanticscholar.orgresearchgate.net The presence of a hydrazone bridge and an additional aromatic phenyl group in some derivatives has been shown to improve the affinity for the target enzyme. nih.gov For instance, studies on related 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives demonstrated that these structural features enhance binding energy and antifungal potency. nih.govresearchgate.net

Table 1: Antifungal Activity of Selected Thiazole Derivatives

| Fungal Strain | Compound | MIC (µg/mL) | Reference Drug (Fluconazole) MIC (µg/mL) |

|---|---|---|---|

| Candida albicans | This compound derivative | 3.9 | 15.62 |

| Candida albicans | 2-hydrazinyl-4-phenyl-1,3-thiazole derivative 7e | 3.9 | 15.62 |

| Candida albicans | 2-hydrazinyl-4-phenyl-1,3-thiazole derivative 7a | 7.81 | 15.62 |

Data sourced from studies on thiazole derivatives. nih.gov

Antiparasitic Mechanisms

Thiazole-containing compounds have demonstrated significant potential as antiparasitic agents, with activity reported against various pathogens, including Trypanosoma cruzi and Leishmania species. mdpi.comscielo.br The presence of a nitroaromatic group, such as the 3-nitrophenyl moiety, is often associated with enhanced antiparasitic effects. mdpi.comnih.gov

Trypanocidal Activity (e.g., against T. cruzi)

Derivatives of this compound have been investigated for their efficacy against Trypanosoma cruzi, the parasite responsible for Chagas disease. researchgate.netmdpi.com Studies show that the 1,3-thiazole scaffold is a promising structure for anti-T. cruzi activity. researchgate.net The introduction of a 3-nitrophenyl group at the thiazole ring can lead to high trypanocidal activity. mdpi.comnih.gov For example, a 2-(pyridin-2-yl)-1,3-thiazole derivative bearing a 3-nitrophenyl substituent showed significantly higher activity against T. cruzi trypomastigotes compared to its unsubstituted phenyl counterpart. mdpi.comnih.gov

Mechanistic studies suggest that these compounds can induce parasite cell death through apoptosis without necessarily compromising the mitochondrial membrane potential. researchgate.net Furthermore, scanning electron microscopy has revealed that treatment with active thiazole derivatives can cause morphological alterations in the parasite, affecting its shape, flagella, and body surface, ultimately leading to cell death. researchgate.net Several 1,3-thiazole derivatives have shown greater potency against the trypomastigote form of the parasite than the reference drug benznidazole. mdpi.comresearchgate.net

Table 2: Trypanocidal Activity of Selected Thiazole Derivatives against T. cruzi

| Compound | Target Form | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Thiazole Derivative (40) | Trypomastigote | 0.83 | 303.2 |

| Thiazole Derivative (2n) | Trypomastigote | 3.7 | >108.1 |

| Thiazole Derivative (2h) | Amastigote | 2.4 | >20.8 |

| Benznidazole (Reference) | Trypomastigote | ~4.2-6.2 | - |

Data compiled from various studies on 1,3-thiazole derivatives. mdpi.comresearchgate.netmdpi.comoatext.com

Cruzain Inhibition Studies

Cruzain, the major cysteine protease of T. cruzi, is an essential enzyme for the parasite's survival, involved in processes like nutrition, invasion, and evasion of the host immune system, making it a key target for drug development. researchgate.netnih.gov While many antiparasitic compounds are designed to inhibit this enzyme, the role of this compound derivatives in this context is not straightforward. mdpi.comnih.gov

Leishmanicidal Potential

The 1,3-thiazole scaffold has also been identified as a promising starting point for developing agents against Leishmania species. mdpi.com The introduction of a nitro group into the structure of related compounds has been noted to contribute to leishmanicidal activity. mdpi.com Studies on 1,3-thiazole and 4-thiazolidinone (B1220212) derivatives have demonstrated their potential against both promastigote and amastigote forms of Leishmania infantum and Leishmania amazonensis. mdpi.comscielo.br

Research has shown that certain phthalimido-thiazole derivatives exhibit significant leishmanicidal activity, inducing nitric oxide production in parasitic cells and causing alterations in the plasma membrane and mitochondrial membrane potential. researchgate.net While direct data on this compound is limited, the activity of structurally similar compounds, such as 2-(bipiperidin-1-yl)-5-(nitroaryl)-1,3,4-thiadiazoles, supports the potential of the nitrophenyl-thiazole combination as a viable pharmacophore for leishmanicidal agents. researchgate.net

Cholinesterase Inhibition Mechanisms

Thiazole derivatives have emerged as a class of compounds with the potential to inhibit cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govtandfonline.com These enzymes are critical targets in the management of neurodegenerative disorders like Alzheimer's disease, where their inhibition can increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov